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Compound of Interest

Compound Name: Methoxymethyltrimethylsilane

Cat. No.: B088755 Get Quote

An In-depth Technical Guide to
Methoxymethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Methoxymethyltrimethylsilane (MOM-TMS), a versatile organosilicon

compound. This document includes key physicochemical data, detailed experimental protocols

for its synthesis and common reactions, and visual representations of its chemical behavior.

Core Properties of Methoxymethyltrimethylsilane
Methoxymethyltrimethylsilane, also known as (trimethylsilyl)methyl methyl ether, is a silyl

ether that finds application in organic synthesis, primarily as a protecting group and a synthetic

intermediate.

Physical and Chemical Properties
A summary of the key physical and chemical properties of Methoxymethyltrimethylsilane is

presented in the table below.[1][2][3][4]
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Property Value

Molecular Formula C5H14OSi

Molecular Weight 118.25 g/mol

CAS Number 14704-14-4

Appearance Colorless liquid

Boiling Point 83 °C at 740 mmHg

Density 0.758 g/mL at 25 °C

Refractive Index (n20/D) 1.39

Flash Point -6 °C (closed cup)

Solubility
Forms an azeotrope with methanol. Soluble in

many organic solvents.

Spectral Data
Spectroscopic data is crucial for the identification and characterization of

Methoxymethyltrimethylsilane.

Spectrum Type Key Features

¹H NMR (in CDCl₃)
Characteristic peaks corresponding to the

trimethylsilyl and methoxymethyl protons.

¹³C NMR

Signals for the methyl carbons of the

trimethylsilyl group, the methoxy carbon, and

the methylene carbon.

²⁹Si NMR
A single resonance characteristic of the silicon

environment.

Infrared (IR)

Strong absorption band around 1100 cm⁻¹

characteristic of the C-O-C ether linkage.

Absence of a broad O-H stretch indicates the

absence of methanol impurity.
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Synthesis of Methoxymethyltrimethylsilane
Methoxymethyltrimethylsilane is commonly synthesized via the Williamson ether synthesis,

reacting chloromethyltrimethylsilane with sodium methoxide.

Experimental Protocol: Synthesis from
Chloromethyltrimethylsilane
This protocol details the preparation of Methoxymethyltrimethylsilane from

chloromethyltrimethylsilane and sodium methoxide.[5]

Materials:

Chloromethyltrimethylsilane

Sodium metal

Anhydrous Methanol

Anhydrous Diethyl Ether

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping

funnel)

Magnetic stirrer and heating mantle

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.13

moles) in anhydrous methanol (400 mL) in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer. This will form a solution of sodium methoxide.

Once all the sodium has reacted, add chloromethyltrimethylsilane (1 mole) dropwise to the

sodium methoxide solution while stirring.

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of

2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the precipitated sodium chloride.

The filtrate contains Methoxymethyltrimethylsilane and excess methanol.

Methoxymethyltrimethylsilane forms an azeotrope with methanol. To isolate the pure

product, wash the filtrate with water to remove methanol.

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium

sulfate), and then fractionally distill to obtain pure Methoxymethyltrimethylsilane. The

boiling point of the product is 83 °C at 740 mmHg.

Synthesis of Methoxymethyltrimethylsilane

Chloromethyltrimethylsilane

Williamson Ether
Synthesis

Sodium Methoxide

Methoxymethyltrimethylsilane Sodium Chloride
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Synthesis of Methoxymethyltrimethylsilane.

Applications in Organic Synthesis
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Methoxymethyltrimethylsilane serves as a valuable reagent in several organic

transformations.

Protection of Alcohols
Methoxymethyltrimethylsilane can be used to protect hydroxyl groups as methoxymethyl

(MOM) ethers. The trimethylsilyl group facilitates the reaction.

This protocol provides a general procedure for the protection of a primary alcohol using

Methoxymethyltrimethylsilane, activated by a catalytic amount of a Lewis acid.

Materials:

Primary alcohol

Methoxymethyltrimethylsilane

Anhydrous Dichloromethane (DCM)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

Anhydrous triethylamine or diisopropylethylamine (DIPEA)

Standard glassware for inert atmosphere reactions

Procedure:

In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol

(1 equivalent) in anhydrous DCM.

Add triethylamine or DIPEA (1.2 equivalents).

Cool the solution to 0 °C using an ice bath.

Add Methoxymethyltrimethylsilane (1.2 equivalents) to the stirred solution.

Add a catalytic amount of TMSOTf (e.g., 0.05 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the product with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting MOM-protected alcohol by silica gel column chromatography.

MOM Protection of an Alcohol

R-OH

Protection

MeOCH2SiMe3 TMSOTf (cat.)

R-OMOM
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MOM Protection of an Alcohol.

Deprotection of MOM Ethers
The cleavage of MOM ethers to regenerate the alcohol can be achieved under acidic

conditions.

This protocol outlines a standard procedure for the deprotection of a MOM ether using acidic

conditions.[6][7]
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Materials:

MOM-protected alcohol

Methanol or a mixture of Tetrahydrofuran (THF) and water

Concentrated Hydrochloric Acid (HCl) or another strong acid

Sodium bicarbonate (saturated aqueous solution)

Ethyl acetate or other suitable extraction solvent

Procedure:

Dissolve the MOM-protected alcohol in methanol or a THF/water mixture.

Add a catalytic amount of concentrated HCl (a few drops) or another protic acid.

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can

vary from a few minutes to several hours depending on the substrate.

Once the deprotection is complete, neutralize the acid by carefully adding a saturated

aqueous solution of sodium bicarbonate until effervescence ceases.

Remove the organic solvent (methanol or THF) under reduced pressure.

Extract the aqueous residue with ethyl acetate or another suitable organic solvent.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

If necessary, purify the resulting alcohol by column chromatography.
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Deprotection of a MOM Ether
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Deprotection of a MOM Ether.

Reaction with Organolithium Reagents
The methylene group in Methoxymethyltrimethylsilane can be deprotonated by a strong

base like tert-butyllithium to form a nucleophilic organolithium species. This intermediate can

then react with various electrophiles.

This protocol describes the generation of (methoxylithiomethyl)trimethylsilane and its

subsequent reaction with an electrophile, such as an alkyl halide.[8][9]

Materials:

Methoxymethyltrimethylsilane

tert-Butyllithium in pentane or hexanes

Anhydrous Tetrahydrofuran (THF)

Electrophile (e.g., benzyl bromide)
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Standard glassware for anhydrous, low-temperature reactions

Procedure:

To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a

magnetic stirrer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

Add Methoxymethyltrimethylsilane (1 equivalent) to the cold THF.

Slowly add tert-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal

temperature remains below -70 °C.

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated

species.

Add the electrophile (e.g., benzyl bromide, 1 equivalent) dropwise to the reaction mixture at

-78 °C.

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride.

Extract the product with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the product by silica gel column chromatography.

Safety and Handling
Methoxymethyltrimethylsilane is a flammable liquid and should be handled with appropriate

safety precautions.[3] It is an irritant to the eyes, skin, and respiratory system. Always work in a

well-ventilated fume hood and wear personal protective equipment, including safety glasses,

gloves, and a lab coat. Keep away from heat, sparks, and open flames.
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Conclusion
Methoxymethyltrimethylsilane is a valuable and versatile reagent in modern organic

synthesis. Its properties allow for its use in the protection of alcohols and as a precursor to

nucleophilic species for the formation of new carbon-carbon bonds. The experimental protocols

provided in this guide offer a starting point for its application in research and development.

Proper handling and safety measures are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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